2-amino-3-methyl-N-[(2-methylphenyl)methyl]-N-propan-2-ylbutanamide 2-amino-3-methyl-N-[(2-methylphenyl)methyl]-N-propan-2-ylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20684491
InChI: InChI=1S/C16H26N2O/c1-11(2)15(17)16(19)18(12(3)4)10-14-9-7-6-8-13(14)5/h6-9,11-12,15H,10,17H2,1-5H3
SMILES:
Molecular Formula: C16H26N2O
Molecular Weight: 262.39 g/mol

2-amino-3-methyl-N-[(2-methylphenyl)methyl]-N-propan-2-ylbutanamide

CAS No.:

Cat. No.: VC20684491

Molecular Formula: C16H26N2O

Molecular Weight: 262.39 g/mol

* For research use only. Not for human or veterinary use.

2-amino-3-methyl-N-[(2-methylphenyl)methyl]-N-propan-2-ylbutanamide -

Specification

Molecular Formula C16H26N2O
Molecular Weight 262.39 g/mol
IUPAC Name 2-amino-3-methyl-N-[(2-methylphenyl)methyl]-N-propan-2-ylbutanamide
Standard InChI InChI=1S/C16H26N2O/c1-11(2)15(17)16(19)18(12(3)4)10-14-9-7-6-8-13(14)5/h6-9,11-12,15H,10,17H2,1-5H3
Standard InChI Key UZUFEMSOZDBRSB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CN(C(C)C)C(=O)C(C(C)C)N

Introduction

The compound 2-amino-3-methyl-N-[(2-methylphenyl)methyl]-N-propan-2-ylbutanamide is a complex organic molecule that belongs to the class of amides. It features a butanamide backbone with a 2-amino and a 3-methyl group, along with an N-substitution involving a 2-methylphenylmethyl group and a propan-2-yl group. Despite extensive research in organic chemistry, specific information about this compound is limited, and it does not appear in the provided search results. Therefore, this article will focus on general aspects of similar compounds and the methodologies used in their synthesis and characterization.

Synthesis of Similar Compounds

The synthesis of amide compounds typically involves the reaction of amines with carboxylic acids or their derivatives. For compounds like 2-amino-3-methyl-N-[(2-methylphenyl)methyl]-N-propan-2-ylbutanamide, the synthesis might involve multiple steps, including the formation of the amide bond and the introduction of the specific substituents.

Synthesis Steps:

  • Preparation of Starting Materials: This involves synthesizing or obtaining the necessary amines and carboxylic acids.

  • Formation of the Amide Bond: This is typically achieved through a condensation reaction between the amine and the carboxylic acid or its derivative, often using coupling agents like carbodiimides.

  • Introduction of Substituents: This may involve alkylation reactions to introduce the 2-methylphenylmethyl and propan-2-yl groups.

Characterization Techniques

Characterization of organic compounds like 2-amino-3-methyl-N-[(2-methylphenyl)methyl]-N-propan-2-ylbutanamide involves various spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the arrangement of atoms.

  • Mass Spectrometry (MS): Helps in determining the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups.

Biological Activity

While specific biological activity data for 2-amino-3-methyl-N-[(2-methylphenyl)methyl]-N-propan-2-ylbutanamide are not available, compounds with similar structures may exhibit a range of biological activities, including potential roles as enzyme inhibitors or receptor ligands. For example, some amide derivatives have been studied for their anti-inflammatory properties .

Data Table Example for Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
Example AmideC10H15NO2179.23 g/molAnti-inflammatory
Another AmideC12H18NO3223.28 g/molEnzyme Inhibition

Future Directions:

  • Synthesize 2-amino-3-methyl-N-[(2-methylphenyl)methyl]-N-propan-2-ylbutanamide using appropriate organic chemistry techniques.

  • Conduct thorough spectroscopic characterization to confirm its structure.

  • Investigate its biological activity using in vitro and in vivo models.

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